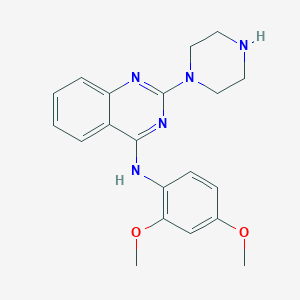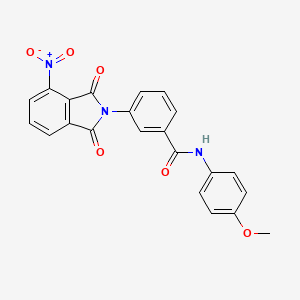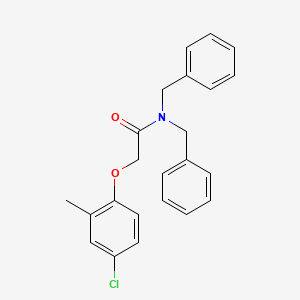
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine
描述
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of tyrosine kinase inhibitors, which are molecules that inhibit the activity of enzymes called tyrosine kinases. These enzymes play a crucial role in cell signaling and are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. PD153035 has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various types of cancer.
作用机制
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine selectively inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell signaling pathways that promote cell growth and survival. By inhibiting the activity of the EGFR, this compound can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of the EGFR, it can also induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine has several advantages for lab experiments. It is a highly selective inhibitor of the EGFR tyrosine kinase, which allows for the study of the specific role of this enzyme in cancer cell signaling pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use in lab experiments. This compound has been shown to have off-target effects on other tyrosine kinases, which can complicate the interpretation of experimental results. It is also not effective in all types of cancer cells, and its efficacy may vary depending on the genetic background of the cancer cells.
未来方向
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine and its potential use in cancer therapy. One area of research is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which can help to personalize cancer treatment. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies is an area of active research, with the goal of improving the effectiveness of cancer treatment.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). In preclinical studies, this compound has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in NSCLC cells. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in NSCLC patients, but the results have been mixed.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEPBSBZSRTGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3618857.png)


![2-{2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3618875.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B3618889.png)

![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B3618902.png)
![3-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3618909.png)

![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3618923.png)
![ethyl {[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3618944.png)
![ethyl 2-chloro-5-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3618947.png)
![2-{5-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B3618951.png)